molecular formula C13H18N4 B6579973 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile CAS No. 919496-34-7

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile

Cat. No.: B6579973
CAS No.: 919496-34-7
M. Wt: 230.31 g/mol
InChI Key: UBQZYDDWRZOIRO-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is a chemical compound that features a piperazine ring substituted with an isopropyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-isopropylpiperazine with nicotinonitrile under controlled conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-(4-Propylpiperazin-1-yl)nicotinonitrile: Similar structure with a propyl group instead of an isopropyl group.

    6-(4-Methylpiperazin-1-yl)nicotinonitrile: Contains a methyl group instead of an isopropyl group.

    6-(4-Benzylpiperazin-1-yl)nicotinonitrile: Features a benzyl group instead of an isopropyl group

Uniqueness

6-(4-Isopropylpiperazin-1-yl)nicotinonitrile is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-4-3-12(9-14)10-15-13/h3-4,10-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZYDDWRZOIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyridine-5-carbonitrile (5.0 g, 36.1 mmol), DMSO (10 mL) and 1-isopropylpiperazine (10.7 mL, 75.8 mmol) was stirred under an atmosphere of nitrogen and heated on a 100° C. oil-bath for 3 h. The reaction mixture was allowed to cool, and then poured into cold water (500 mL). The solid was isolated by filtration, washed with water and dried to give 6.8 g (82%) of 6-(4-isopropylpiperazin-1-yl)nicotinonitrile.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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